REACTION_SMILES
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[CH3:23][S:24]([Cl:25])(=[O:26])=[O:27].[c:1]1([S:7](=[O:8])(=[O:9])[c:10]2[c:11]([C:20](=[O:21])[NH2:22])[nH:12][c:13]3[cH:14][cH:15][c:16]([NH2:19])[cH:17][c:18]23)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([S:7](=[O:8])(=[O:9])[c:10]2[c:11]([C:20](=[O:21])[NH2:22])[nH:12][c:13]3[cH:14][cH:15][c:16]([NH:19][S:24]([CH3:23])(=[O:26])=[O:27])[cH:17][c:18]23)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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NC(=O)c1[nH]c2ccc(N)cc2c1S(=O)(=O)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1[nH]c2ccc(N)cc2c1S(=O)(=O)c1ccccc1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)Nc1ccc2[nH]c(C(N)=O)c(S(=O)(=O)c3ccccc3)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |